Physicochemical Property Comparison: Target Compound vs. Closest Azetidinyl Pyrazole Carboxamide Analogs
The target compound (C13H18ClN5O2, MW 311.77, logP 1.437) was compared to the structurally closest azetidinyl pyrazole carboxamides with publicly available data: the herbicidal FAT inhibitor 'rac-11b' (C13H15ClN4O2, MW 294.74) and '11c' (C13H15ClFN4O2, MW 312.73) [1][2]. The target compound has a higher molecular weight due to the THP urea motif, resulting in an additional hydrogen bond acceptor and a larger polar surface area, which may influence permeability and solubility [2]. However, quantitative experimental solubility, logD, or permeability data are not available for the target compound, precluding a definitive comparison.
| Evidence Dimension | Molecular weight, logP, hydrogen bond acceptor/donor count |
|---|---|
| Target Compound Data | MW 311.77, logP 1.437 (predicted), HBA 8, HBD 1 |
| Comparator Or Baseline | rac-11b: MW 294.74, HBA 5, HBD 0; 11c: MW 312.73, HBA 6, HBD 0 |
| Quantified Difference | ΔMW ≈ +17 g/mol vs rac-11b; ΔHBA +3 vs rac-11b; target compound has one HBD absent in comparators |
| Conditions | Computationally predicted properties from ZINC15 (target) and calculated from published structures (comparators). |
Why This Matters
The presence of an additional hydrogen bond donor and acceptors may lead to different passive permeability and solubility profiles compared to analogs lacking the urea NH, affecting formulation and in vivo behavior.
- [1] Bojack G, et al. Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides, A Novel Class of Herbicidal Acyl-ACP Thioesterase Inhibitors. SynOpen. 2025;9:247-257. View Source
- [2] ZINC10034313. ZINC15 Database. University of California, San Francisco. Accessed 2024. View Source
